molecular formula C29H58O2 B8099669 Dodecyl and tetradecyl glycidyl ethers

Dodecyl and tetradecyl glycidyl ethers

Cat. No.: B8099669
M. Wt: 438.8 g/mol
InChI Key: SLXJGQQISNMEOA-UHFFFAOYSA-N
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Description

Dodecyl and tetradecyl glycidyl ethers is a chemical compound belonging to the class of oxiranes, which are three-membered cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dodecyl and tetradecyl glycidyl ethers typically involves the epoxidation of alkenes. One common method is the Prilezhaev epoxidation, where an alkene is treated with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring . The reaction conditions usually involve the use of an inert solvent like dichloromethane (DCM) and are carried out at room temperature.

Industrial Production Methods

On an industrial scale, the production of oxiranes, including this compound, can be achieved through the catalytic oxidation of alkenes using air or oxygen. This process often employs a silver catalyst and is conducted at elevated temperatures and pressures to ensure high yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dodecyl and tetradecyl glycidyl ethers undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines, and carboxylic acids.

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures, often in the presence of a catalyst or under acidic or basic conditions.

Major Products

    Diols: Formed by the ring-opening reaction with water.

    Ethers: Formed by the reaction with alcohols.

    Amines: Formed by the reaction with amines.

Mechanism of Action

The mechanism of action of Dodecyl and tetradecyl glycidyl ethers involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(1-dodecoxypentadecyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H58O2/c1-3-5-7-9-11-13-15-16-17-19-21-23-25-28(29-27-31-29)30-26-24-22-20-18-14-12-10-8-6-4-2/h28-29H,3-27H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLXJGQQISNMEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C1CO1)OCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H58O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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